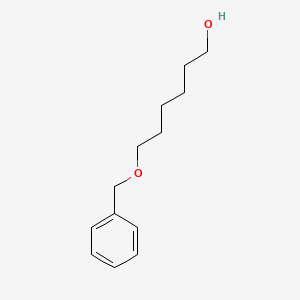

6-(Benzyloxy)hexan-1-ol

Descripción general

Descripción

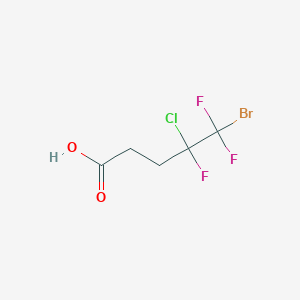

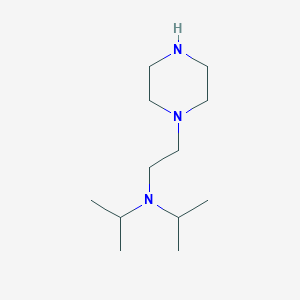

6-(Benzyloxy)hexan-1-ol, also known as 6-benzyloxyhexanol, is an organic compound composed of six carbon atoms, one oxygen atom, and one benzyloxy group. It is a colorless, water-soluble liquid with a low boiling point. This compound is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been studied for its potential applications in drug design, as well as its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Electrochemistry

- Electrochemical Properties : 6-(Benzyloxy)hexan-1-ol has been used in synthesizing new silicon(IV) phthalocyanines (SiPcs) with benzoxazin substituents. These compounds demonstrated good solubility in various organic solvents and exhibited interesting electrochemical properties, such as non-aggregation in different solvents and distinct reduction and oxidation profiles in cyclic voltammetry (Bıyıklıoğlu & Baş, 2015).

Chromatography

- Molar Mass Distribution Analysis : The compound has been used in supercritical fluid chromatography for separating benzyloxy terminated oligo (1,3,6-trioxocane)s into components of single molar mass and functionality. This technique allows the simultaneous determination of molar mass and functionality type distribution from a single chromatogram (Pasch et al., 1992).

Polymer Science

- Low-Shrinkage Polymerizable Liquid-Crystal Monomers : this compound was involved in the synthesis of a bifunctional liquid crystal monomer with remarkably low polymerization shrinkage. This research offers significant potential for applications in resin restorative materials used in dentistry (Satsangi, Rawls, & Norling, 2004).

Biochemical Applications

- Enzymatic Synthesis for Drug Intermediates : The compound was used as a substrate in a biochemical process involving diketoreductase from Acinetobacter baylyi for the preparation of an advanced intermediate for statin drugs. This research highlights the potential of using enzymatic methods for producing complex drug intermediates (Wu, Chen, Liu, & Chen, 2011).

Synthetic Chemistry

- Improved Synthesis Routes : Research has been conducted to develop improved synthesis methods for compounds related to this compound, aiming to increase throughput and yield while reducing the use of toxic materials (Clarke, Rolla, Cridland, & Gill, 2007).

Medicinal Chemistry

- Synthesis of Antifolate Agents : It has been used in the synthesis of alpha- and gamma-substituted amides, peptides, and esters of methotrexate. This research contributes to the understanding of how the structure of methotrexate derivatives affects their biological activity and binding to enzymes (Piper, Montgomery, Sirotnak, & Chello, 1982).

Safety and Hazards

The safety data sheet for a similar compound, 1-Hexanol, suggests that it is flammable and harmful if swallowed or in contact with skin. It causes serious eye irritation and is toxic to aquatic life . It is recommended to wear personal protective equipment, ensure adequate ventilation, and use spark-proof tools and explosion-proof equipment .

Propiedades

IUPAC Name |

6-phenylmethoxyhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-9,14H,1-2,6-7,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSYZEGXVQMCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382812 | |

| Record name | 6-benzyloxy-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71126-73-3 | |

| Record name | 6-benzyloxy-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1273173.png)